molecular formula C12H12O4 B13534840 2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid

2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid

Cat. No.: B13534840
M. Wt: 220.22 g/mol
InChI Key: IXSGVZYMCKOUAM-UHFFFAOYSA-N
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Description

2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid is a chemical compound with a molecular weight of 220.22 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid is unique due to its specific structural features and reactivity. Its cyclopropane ring and methoxycarbonyl group confer distinct chemical properties that differentiate it from other similar compounds.

Biological Activity

Chemical Identity

  • IUPAC Name: 2-(4-(methoxycarbonyl)phenyl)cyclopropane-1-carboxylic acid
  • CAS Number: 1266869-44-6
  • Molecular Formula: C12H12O4
  • Molecular Weight: 220.23 g/mol
  • Purity: ≥95% .

This compound belongs to a class of cyclopropane carboxylic acids known for their potential biological activities, particularly in medicinal chemistry.

Antidepressant Potential

Research has demonstrated that derivatives of cyclopropanecarboxylic acids exhibit significant antidepressant activity. A study involving various derivatives, including those related to this compound, showed that some compounds were more effective than traditional antidepressants like imipramine and desipramine. These findings suggest a promising avenue for developing new antidepressant medications with potentially fewer side effects .

Anticancer Activity

Recent investigations into the biological activity of cyclopropane derivatives have highlighted their anticancer properties. Specifically, certain derivatives were found to inhibit the proliferation of human myeloid leukemia cell lines (U937) without exhibiting cytotoxic effects on normal cells. This selective activity is crucial for developing targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features. The presence of the methoxycarbonyl group enhances its interaction with biological targets, leading to improved pharmacological profiles. Studies have indicated that modifications in the aromatic ring and cyclopropane structure can significantly impact the compound's biological activity .

Table: Summary of Biological Activities

Study Activity Evaluated Key Findings
AntidepressantSome derivatives outperformed imipramine in animal models.
AnticancerInhibition of U937 cell line proliferation without cytotoxicity.
SAR AnalysisStructural modifications lead to varying biological activities.

Detailed Research Insights

  • Antidepressant Activity : A series of compounds derived from cyclopropanecarboxylic acids were synthesized and tested for their antidepressant properties. The results indicated that specific configurations (Z or E) significantly influenced their efficacy .
  • Anticancer Mechanism : Investigations into the mechanism of action revealed that these compounds may disrupt cancer cell signaling pathways, leading to inhibited growth and survival in malignant cells while sparing normal cells .
  • Synthetic Approaches : The synthesis of this compound involves several steps, including α-alkylation and subsequent conversion processes, which have been optimized for yield and purity .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(4-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-16-12(15)8-4-2-7(3-5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)

InChI Key

IXSGVZYMCKOUAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC2C(=O)O

Origin of Product

United States

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